Malformin C

Overview

Description

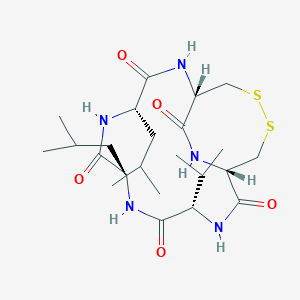

Malformin C is a cyclic pentapeptide isolated from the marine fungus Aspergillus species . It has garnered attention due to its diverse biological activities, including algicidal, antimalarial, and anticancer properties . The compound is characterized by a unique structure featuring a disulfide bond formed between two cysteine residues .

Scientific Research Applications

Chemistry: Used as a model compound for studying cyclic peptides and disulfide bond formation.

Medicine: Explored as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.

Industry: Potential use in biocontrol of harmful algae in aquaculture and marine environments.

Mechanism of Action

Malformin C exerts its effects through multiple mechanisms:

Algicidal Activity: Induces reactive oxygen species (ROS) production, leading to oxidative stress and cell death in algae.

Anticancer Activity: Causes G2/M cell cycle arrest and induces apoptosis through upregulation of phospho-histone H2A.X, p53, cleaved CASPASE 3, and LC3.

Antimalarial and Antitrypanosomal Activity: Inhibits growth of Plasmodium species and Trypanosoma species through disruption of cellular processes.

Biochemical Analysis

Biochemical Properties

Malformin C exhibits dose-dependent algicidal activities against two strains of noxious red tide algae, Akashiwo sanguinea and Chattonella marina . It interacts with various enzymes, proteins, and other biomolecules, causing significant changes in their activities .

Cellular Effects

This compound has been shown to inhibit Colon 38 and HCT 116 cell growth dose-dependently . It influences cell function by causing G2/M arrest . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through multiple mechanisms. It induces up-regulated expression of phospho-histone H2A.X, p53, cleaved CASPASE 3 and LC3 . It also causes an increased population of necrotic and late apoptotic cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed to cause acute yet subtle inflammatory response

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A therapeutic dosage of 0.3mg/kg injected weekly was found to be the best in Colon 38 xenografted BDF1 mice . A dosage of 0.9mg/kg per week led to fatal toxicity in seven-week old mice .

Metabolic Pathways

It is known to cause a significant increase in ROS level, damage SOD activity, and lead to the massive generation of MDA contents in algae cells .

Transport and Distribution

It is known to cause morphology changes including perforation, plasmolysis, and fragmentation of algal cells .

Subcellular Localization

It is known to cause significant changes in the activities of various enzymes, proteins, and other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Malformin C can be synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cyclization and disulfide bond formation . The synthesis typically includes the following steps:

Linear Peptide Assembly: Sequential addition of amino acids to a resin-bound peptide chain.

Cyclization: Formation of a cyclic structure through macrolactamization.

Disulfide Bond Formation: Oxidation of cysteine thiols to form a disulfide bond.

Industrial Production Methods: Industrial production of this compound involves fermentation of Aspergillus species in a controlled environment. The culture medium is optimized to enhance the yield of this compound, which is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Malformin C undergoes various chemical reactions, including:

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Cleavage of disulfide bonds to yield free thiols.

Substitution: Replacement of specific amino acid residues to create analogs.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Major Products:

Oxidation: Cyclic pentapeptide with disulfide bonds.

Reduction: Linear pentapeptide with free thiols.

Substitution: Various analogs with modified biological activities.

Comparison with Similar Compounds

Malformin C is part of a group of cyclic pentapeptides known as malformins. Similar compounds include:

Malformin A1: Differs from this compound by having L-isoleucine instead of L-leucine.

Malformin B: Another cyclic pentapeptide with similar biological activities but different amino acid composition.

Uniqueness of this compound:

Algicidal Activity: this compound is unique in its potent algicidal activity against red tide algae, which is not commonly observed in other malformins.

Structural Features: The specific arrangement of amino acids and the presence of a disulfide bond contribute to its distinct biological activities.

properties

IUPAC Name |

(1S,4S,7R,10S,13S)-4,7-bis(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N5O5S2/c1-11(2)7-14-20(30)26-16-9-34-35-10-17(27-21(16)31)22(32)28-18(13(5)6)23(33)25-15(8-12(3)4)19(29)24-14/h11-18H,7-10H2,1-6H3,(H,24,29)(H,25,33)(H,26,30)(H,27,31)(H,28,32)/t14-,15+,16+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZODYIWCRGWHQB-TZNCUMHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)C(C)C)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894006 | |

| Record name | Malformin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59926-78-2 | |

| Record name | Malformin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059926782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malformin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALFORMIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L7KT171K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

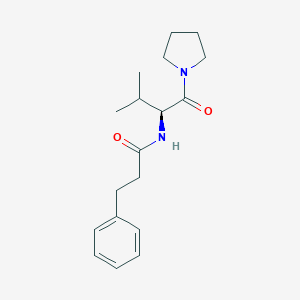

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

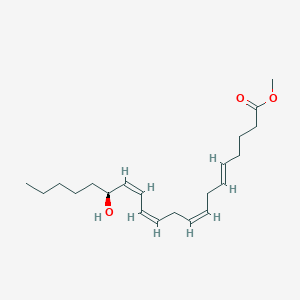

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B163062.png)